(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride
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Description
(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O4 and its molecular weight is 268.74. The purity is usually 95%.
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Biological Activity
(2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride, commonly referred to as Boc-Thr-Ome, is a compound of significant interest in biochemical research and pharmaceutical applications. Its structure features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems. This article explores the biological activity of Boc-Thr-Ome, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H21ClN2O4
- Molecular Weight : 268.74 g/mol
- CAS Number : 2343963-83-5
Boc-Thr-Ome functions primarily as an amino acid derivative that can influence various biochemical pathways. Its biological activity is attributed to its ability to act as a substrate or inhibitor for specific enzymes, particularly those involved in protein synthesis and modification. The compound's structural characteristics allow it to interact with active sites of enzymes, potentially altering their activity.
Biological Activity
- Enzyme Inhibition : Research indicates that Boc-Thr-Ome may inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation . While specific data on Boc-Thr-Ome's inhibition of HDACs is limited, its structural analogs have demonstrated significant inhibitory effects.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The potential for Boc-Thr-Ome to act against bacterial pathogens has been explored, particularly in the context of antibiotic resistance where traditional antibiotics fail .
- Cellular Uptake and Toxicity : The presence of the Boc group enhances the compound's lipophilicity, facilitating cellular uptake. Toxicity studies are essential for assessing its safety profile; however, detailed toxicity data specific to Boc-Thr-Ome remains sparse.
Study 1: Inhibition of Histone Deacetylases
A study investigated the effects of various amino acid derivatives on HDAC activity. While Boc-Thr-Ome was not directly tested, structurally similar compounds showed IC50 values ranging from 14 to 67 nM against HDAC1-3 . This suggests potential for Boc-Thr-Ome as an HDAC inhibitor based on structural similarity.
Study 2: Antimicrobial Screening
In a screening assay targeting Gram-negative bacteria, compounds related to Boc-Thr-Ome were evaluated for their ability to inhibit bacterial growth. Results indicated that certain derivatives exhibited significant antimicrobial activity, prompting further investigation into Boc-Thr-Ome's efficacy against specific pathogens .
Data Summary
Property | Value |
---|---|
Molecular Formula | C10H21ClN2O4 |
Molecular Weight | 268.74 g/mol |
CAS Number | 2343963-83-5 |
Potential Activities | HDAC inhibition, antimicrobial |
Structural Characteristics | Presence of Boc group |
Properties
IUPAC Name |
methyl (2S,3R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4;/h6-7H,11H2,1-5H3,(H,12,14);1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCIXXHDAQDHFJ-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2343963-83-5 |
Source
|
Record name | methyl (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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